molecular formula C17H20ClN3O2S B2411390 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235373-99-5

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2411390
CAS No.: 1235373-99-5
M. Wt: 365.88
InChI Key: FZJSSJAUXARVMC-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSSJAUXARVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse modifications that can lead to various derivatives with potentially enhanced properties.

Biology

Biologically, this compound is being investigated for its interactions with biological macromolecules. Preliminary studies suggest that it may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Research is ongoing to elucidate its exact molecular targets .

Medicine

The therapeutic potential of this compound is substantial:

  • Anti-inflammatory Properties : Studies have indicated that similar compounds exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activities : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells and other malignancies .

Industry

In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical structure may contribute to advancements in material science and catalysis.

Case Study 1: Anticancer Activity Assessment

A study investigated the efficacy of this compound against various cancer cell lines, including breast and prostate cancers. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further drug development .

Case Study 2: Biological Interaction Studies

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways revealed that it acts as an inhibitor of certain kinases. This finding opens avenues for developing targeted therapies for diseases where these kinases are dysregulated .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex organic synthesisUnique structural modifications possible
BiologyInteraction with biological macromoleculesPotential receptor binding and modulation
MedicineAnti-inflammatory and anticancer propertiesSignificant growth inhibition in cancer cell lines
IndustryDevelopment of new materialsPotential advancements in catalysis

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and heterocyclic compounds.

    Pyridine and Piperidine Derivatives: Compounds with similar heterocyclic rings, such as pyridine and piperidine derivatives, exhibit comparable chemical properties and reactivity.

Uniqueness

  • The unique combination of the sulfonamide group with the pyridine and piperidine rings gives this compound distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.

Biological Activity

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzene sulfonamide core with a chlorinated substituent and a piperidinyl-pyridinyl moiety. The synthesis typically involves several steps:

  • Formation of the Piperidinyl-Pyridinyl Intermediate : Pyridine reacts with piperidine under specific conditions.
  • Chlorination : The intermediate is chlorinated using agents like thionyl chloride.
  • Coupling with Benzamide : The chlorinated product is coupled with benzamide using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, influencing downstream signaling pathways critical for cellular functions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer (MDA-MB-231)5.0
Compound BLung Cancer3.5
Compound CColorectal Cancer4.8

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory potential. It has shown promise in inhibiting the PI3K pathway, which is often implicated in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Study on Antitumor Activity : A study demonstrated that a related compound exhibited potent inhibition of Class I PI3K enzymes, leading to reduced tumor growth in vivo models .
  • Evaluation of Antimicrobial Properties : Another study evaluated the antimicrobial activity of piperidine derivatives, revealing that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Critical Factors :

  • Catalysts : Use of triethylamine as a base improves sulfonamide bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase impurities.
  • Temperature : Exceeding 50°C during sulfonylation reduces yield by promoting hydrolysis.

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